molecular formula C12H14ClNO B3381275 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide CAS No. 22302-73-4

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B3381275
CAS No.: 22302-73-4
M. Wt: 223.7 g/mol
InChI Key: VEGAWTCJFWDVFD-UHFFFAOYSA-N
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Description

2-Chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a chloroacetamide derivative featuring a tetrahydronaphthalene (tetralin) scaffold. The compound consists of a partially saturated naphthalene ring (positions 5–8) with an acetamide group substituted at the 1-position and a chlorine atom at the 2-position of the acetamide moiety.

Properties

IUPAC Name

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7H,1-2,4,6,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGAWTCJFWDVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305086
Record name 2-chloro-N-(5,6,7,8-tetrahydronaphthyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22302-73-4
Record name NSC169041
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(5,6,7,8-tetrahydronaphthyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

2-Chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has been studied for its potential as a pharmacological agent. Its structure suggests it may interact with biological targets effectively due to the presence of a chloro substituent and a naphthalene moiety.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of naphthalene have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that naphthalene derivatives could induce apoptosis in cancer cells by activating specific signaling pathways .

2. Neuropharmacology

The compound's structure may also suggest potential applications in neuropharmacology. Compounds that resemble this structure have been explored for their effects on neurotransmitter systems, particularly in the treatment of neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a recent study, naphthalene derivatives were evaluated for their neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that certain derivatives could enhance neuronal survival and function .

Material Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its ability to participate in various chemical reactions makes it suitable for creating functionalized polymers with specific properties.

Data Table: Polymerization Characteristics

PropertyValue
ReactivityModerate
SolubilitySoluble in organic solvents
Thermal StabilityHigh

Mechanism of Action

The mechanism of action of 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The chloro group and the tetrahydronaphthalenyl moiety may play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Positional Isomers

2-Chloro-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (JNS 1-37)

  • Structural Difference : The acetamide group is attached to the 2-position of the tetralin ring instead of the 1-position.
  • Impact : Positional isomerism alters steric and electronic interactions. For instance, the 2-substituted derivative (JNS 1-37) demonstrated improved synthetic yields (98%) compared to 1-substituted analogs, likely due to reduced steric hindrance during nucleophilic substitution .
  • Biological Relevance : Such isomers may exhibit divergent binding affinities in biological targets, though specific data for the target compound remains underexplored.

N-Substituted Derivatives

2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

  • Structural Difference : Incorporates a cyclopropyl group on the acetamide nitrogen.
  • This modification is significant in drug discovery for optimizing pharmacokinetics .

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

  • Structural Difference : Replaces the tetralin ring with a triazole-linked naphthalene system and introduces a 4-chlorophenyl group.
  • Impact : The triazole moiety enhances hydrogen-bonding capacity, improving solubility in polar solvents. The 4-chlorophenyl group increases molecular weight (MW = 393.11 g/mol) and lipophilicity (logP ~3.2), which may influence membrane permeability .

Complex Heterocyclic Derivatives

2-Chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide

  • Structural Difference : Integrates a pyrazole ring substituted with phenyl and tetralin groups.
  • This compound is marketed for medicinal research, suggesting prioritized bioactivity over simpler analogs .

Pyridine Derivatives (e.g., Compound 11d in )

  • Structural Difference: Features a pyridine ring fused with cyano, fluorophenyl, and tetralin groups.
  • Impact: The pyridine and cyano groups improve water solubility and electronic interactions, critical for anticancer activity. For example, compound 11d exhibited in vitro cytotoxicity with IC₅₀ values in the micromolar range, attributed to its ability to intercalate DNA or inhibit kinases .

Physicochemical and Spectroscopic Comparisons

Key Data Table

Compound Name Molecular Weight (g/mol) Melting Point (°C) IR ν(C=O) (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound 223.71 Not reported ~1670–1680 N/A (data insufficient)
JNS 1-37 (2-position isomer) 223.71 Off-white solid ~1670 7.23–8.17 (aromatic H), 4.12 (CH₂Cl)
6m (triazole derivative) 393.11 Not reported 1678 5.38 (–NCH₂CO–), 7.20–8.40 (Ar–H)
Compound 11d (pyridine derivative) 627.09 240–242 1685 7.03–8.17 (pyridine/tetralin H)

Biological Activity

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is an organic compound belonging to the class of acetamides. Its unique structure, featuring a chloro group and a tetrahydronaphthalenyl moiety, makes it a subject of interest in various biological studies. This article delves into its biological activities, particularly its antimicrobial and anticancer properties, supported by data tables and research findings.

The synthesis of this compound typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with chloroacetyl chloride in the presence of a base like triethylamine. The product is purified through recrystallization from ethanol.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClNO
  • CAS Number : 22302-73-4

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various chloroacetamides, the synthesized compounds demonstrated excellent antibacterial and antifungal activities against several strains:

Compound CodeE. coli (ATCC 25922)P. aeruginosa (ATCC 27853)S. aureus (ATCC 25923)Candida sp.
3a7 mm16 mmNo zone-
3b26 mm23 mm25 mm-
3c30 mm35 mm36 mm-
...............

This table summarizes the inhibition zones measured in millimeters using the agar diffusion technique .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the chloro group may enhance its binding affinity to these targets .

Anticancer Activity

Recent studies have also investigated the anticancer potential of compounds related to chloroacetamides. For example, certain derivatives have shown moderate efficacy against human breast cancer cells. The IC50 values for these compounds were comparable to established treatments like Olaparib .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides appears to be influenced by the position and nature of substituents on the phenyl ring. Compounds bearing halogenated substituents have been identified as particularly effective due to their enhanced lipophilicity, which facilitates cellular membrane penetration .

Case Studies

A notable case study involved screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential. The study employed quantitative structure–activity relationship (QSAR) analysis alongside standard antimicrobial testing against various pathogens including Staphylococcus aureus and Candida albicans. The results indicated that compounds with specific substituents exhibited superior activity against Gram-positive bacteria and yeast .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Reactant of Route 2
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2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

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